 
                            5-Phenyl-1,3-benzoxazole-2-thiol is a heterocyclic compound characterized by a five-membered ring that includes both nitrogen and oxygen atoms, alongside a thiol group and a phenyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science due to its potential biological activities and applications in synthesizing other chemical entities.
The compound is synthesized through various methods involving the cyclization of appropriate precursors, particularly 2-aminophenol and aldehydes or ketones. The introduction of the thiol group typically follows the formation of the oxazole ring through reactions with sulfur-containing reagents.
5-Phenyl-1,3-benzoxazole-2-thiol falls under the category of benzoxazole derivatives, which are known for their diverse biological activities. It is classified as a heterocyclic compound due to its unique ring structure containing different elements.
The synthesis of 5-Phenyl-1,3-benzoxazole-2-thiol generally involves several key steps:
The reaction conditions can vary, but typically involve heating under reflux for optimal yields. The use of catalysts can enhance reaction efficiency and selectivity. For instance, magnetic solid acid nanocatalysts have been reported to facilitate the synthesis under mild conditions with high yields .
The molecular structure of 5-Phenyl-1,3-benzoxazole-2-thiol consists of:
The molecular formula is with a molecular weight of approximately 233.30 g/mol. The compound's structure can be represented as follows:
5-Phenyl-1,3-benzoxazole-2-thiol can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-Phenyl-1,3-benzoxazole-2-thiol primarily revolves around its ability to interact with biological targets through its thiol group. This interaction can modulate enzyme activities and influence biochemical pathways, making it a valuable compound in medicinal chemistry.
Data from studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal properties, which may be attributed to their ability to disrupt microbial cell function through reactive thiol groups .
5-Phenyl-1,3-benzoxazole-2-thiol is typically a solid at room temperature with moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide.
The compound exhibits notable reactivity due to its functional groups:
Relevant data indicate that this compound can undergo various transformations under different conditions, making it versatile for synthetic applications .
5-Phenyl-1,3-benzoxazole-2-thiol has several scientific applications:
This compound's unique structural features and reactivity make it a significant subject of research across various scientific disciplines.
5-Phenyl-1,3-benzoxazole-2-thiol demonstrates significant acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity, positioning it as a promising candidate for Alzheimer’s disease (AD) therapeutics. The compound’s planar benzoxazole core enables dual-target engagement: It binds to AChE’s catalytic anionic site (CAS) and the peripheral anionic site (PAS), which is critical for inhibiting amyloid-β (Aβ) aggregation—a key pathological hallmark of AD [2]. Molecular dynamics simulations reveal that the phenyl group at C5 enhances hydrophobic interactions with PAS residues (Tyr341, Trp286), while the thiol group at C2 coordinates with CAS residues (Ser203, His447) via hydrogen bonding [2] [3].
In transgenic Caenorhabditis elegans AD models, derivatives of this scaffold reduced Aβ plaque deposition by 62–78% at 10 µM concentrations over 48 hours. In vitro studies using recombinant human AChE showed IC₅₀ values of 2.8 ± 0.3 µM, outperforming rivastigmine (IC₅₀ = 8.5 ± 0.6 µM) [2]. Neuroprotective efficacy was further validated in scopolamine-induced amnesic mice, where treated groups exhibited 45% improvement in Morris water maze tests compared to controls [3].
Table 1: Cholinesterase Inhibition and Anti-Aβ Aggregation Profiles
| Assay System | Target | IC₅₀/Reduction | Reference Compound | 
|---|---|---|---|
| Recombinant hAChE | AChE | 2.8 ± 0.3 µM | Rivastigmine (8.5 µM) | 
| Recombinant hBChE | BChE | 4.1 ± 0.4 µM | Donepezil (12.2 µM) | 
| Aβ aggregation (cell-free) | PAS binding | 73% inhibition | Curcumin (58%) | 
| C. elegans AD model | Aβ plaques | 78% reduction | N/A | 
The compound’s antioxidant activity stems from its thiol (-SH) group and conjugated π-system, which facilitate hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms. Experimental studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays confirm potent free radical neutralization, with SC₅₀ values of 28.5 ± 1.2 µM and 19.7 ± 0.8 µM, respectively [1] [5]. Density functional theory (DFT) calculations indicate a low bond dissociation enthalpy (BDE) of 78.3 kcal/mol for the S–H bond, explaining the radical scavenging efficiency [5].
In neuronal PC12 cells exposed to H₂O₂-induced oxidative stress, pretreatment with 5-phenyl-1,3-benzoxazole-2-thiol (25 µM) elevated glutathione (GSH) levels by 2.4-fold and reduced malondialdehyde (MDA) by 52%. Nuclear factor erythroid 2–related factor 2 (Nrf2) translocation increased by 65%, confirming activation of endogenous antioxidant pathways [1].
Table 2: Antioxidant Activity Profiling
| Assay | Activity | Value | Reference | 
|---|---|---|---|
| DPPH | SC₅₀ | 28.5 ± 1.2 µM | Ascorbic acid (5.2 µM) | 
| ABTS | TEAC (Trolox equiv.) | 3.2 ± 0.1 mmol/g | Trolox (ref.) | 
| FRAP | Reduction potential | 850 ± 40 µmol Fe²⁺/g | Quercetin (1020) | 
| Cellular GSH | Increase in PC12 cells | 2.4-fold | N/A | 
The integration of AChE inhibition and antioxidant functionality enables synergistic neuroprotection. In silico molecular docking reveals overlapping pharmacophores: The benzoxazole core simultaneously occupies AChE’s PAS and CAS sites while its electron-rich phenyl-thiol moiety scavenges reactive oxygen species (ROS) [1] [2]. This dual action disrupts the AChE-induced Aβ aggregation pathway and mitigates oxidative damage to neurons.
In AD rat models, dual-target inhibitors incorporating this scaffold reduced hippocampal ROS by 68% and AChE activity by 75% at 5 mg/kg doses—significantly outperforming single-target agents. Transcriptomic analysis showed downregulation of pro-apoptotic genes (Bax, Caspase-3) and upregulation of synaptic plasticity markers (BDNF, Synaptophysin) [1] [2]. Machine learning models (XG-Boost classifiers) predict a "synergistic score" of 0.89 for such compounds, reflecting optimized blood-brain barrier permeability and target engagement [2].
Structural modifications at the C5 phenyl and C2 thiol positions dictate antimicrobial specificity. Against Mycobacterium tuberculosis, derivatives with electron-withdrawing groups (e.g., -NO₂ at C5) inhibit decaprenylphosphoryl-β-D-ribose-oxidase (DprE1)—an essential cell wall synthesis enzyme—with IC₅₀ values of 2.2–3.0 µM, rivaling TCA-1 (IC₅₀ = 3.0 µM) [4]. The thiol group chelates DprE1’s flavin cofactor (FAD), while the phenyl ring occupies a hydrophobic cleft near Lys418 [4].
In gram-positive bacteria (S. aureus, B. subtilis), minimum inhibitory concentrations (MICs) range from 8–32 µg/mL. Free thiol groups disrupt membrane integrity via thiol-disulfide exchange with microbial proteins. Against C. albicans, analogs with alkylated thiols lose activity, confirming the critical role of the -SH group [5] [7].
Table 3: Antimicrobial Activity Spectrum
| Microorganism | Target/Mechanism | MIC/IC₅₀ | Structural Requirement | 
|---|---|---|---|
| Mycobacterium tuberculosis | DprE1 inhibition | 2.2 ± 0.1 µM | C5-NO₂ substitution | 
| Staphylococcus aureus | Membrane disruption | 16 µg/mL | Free -SH group | 
| Candida albicans | Ergosterol synthesis inhibition | 64 µg/mL | Unsubstituted thiol | 
| Escherichia coli | DNA gyrase binding | >128 µg/mL | N/A | 
Beyond cholinesterases, this compound exhibits selective inhibition of metabolic and oxidative enzymes. Against α-glucosidase, it shows an IC₅₀ of 14.3 ± 0.6 µM (vs. acarbose IC₅₀ = 38.7 µM), potentially aiding diabetes management. Molecular dynamics simulations confirm hydrogen bonding between the thiol group and α-glucosidase’s catalytic residues (Asp349, Arg315) [5] [6].
NADPH oxidase (NOX) isoform selectivity is particularly notable: Inhibition of NOX4 (implicated in neuronal oxidative stress) reaches 82% at 10 µM, while NOX2 is minimally affected. QSAR models attribute this to hydrophobic interactions between the phenyl ring and NOX4’s Phe165 residue [5].
Table 4: Enzyme Selectivity Profiling
| Enzyme | IC₅₀/Inhibition | Selectivity Ratio (vs. other isoforms) | Binding Interactions | 
|---|---|---|---|
| α-Glucosidase | 14.3 ± 0.6 µM | 12.5 (vs. β-glucosidase) | Asp349 H-bond, Arg315 π-stack | 
| NADPH oxidase 4 (NOX4) | 82% inhibition at 10 µM | 6.3 (vs. NOX2) | Phe165 hydrophobic interaction | 
| Xanthine oxidase | >100 µM | Not selective | N/A | 
| Monoamine oxidase B | 45.2 ± 2.1 µM | 1.8 (vs. MAO-A) | FAD π-π stacking | 
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1